![molecular formula C14H13N3OS B14460218 N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide CAS No. 73791-07-8](/img/structure/B14460218.png)
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is an organic compound with a complex structure that includes cyano groups, a phenyl ring with a methylsulfanyl substituent, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enal. This intermediate is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-[3,3-dicyano-2-(4-methylphenyl)prop-2-enyl]acetamide: Lacks the sulfanyl group, which affects its reactivity and applications.
N-[3,3-dicyano-2-(4-methoxyphenyl)prop-2-enyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties.
Uniqueness
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
73791-07-8 |
|---|---|
Fórmula molecular |
C14H13N3OS |
Peso molecular |
271.34 g/mol |
Nombre IUPAC |
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-9-14(12(7-15)8-16)11-3-5-13(19-2)6-4-11/h3-6H,9H2,1-2H3,(H,17,18) |
Clave InChI |
CLSSVUOUSYOGKL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(=C(C#N)C#N)C1=CC=C(C=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


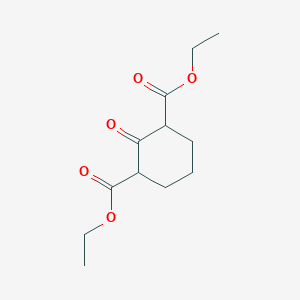
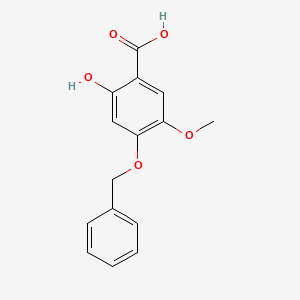
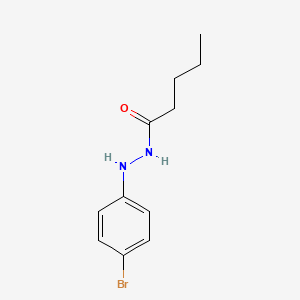

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
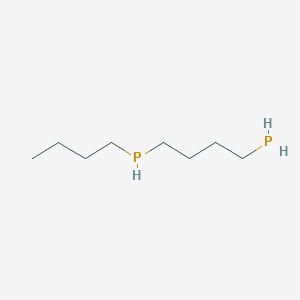

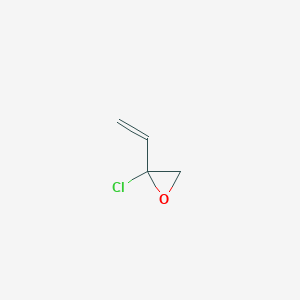
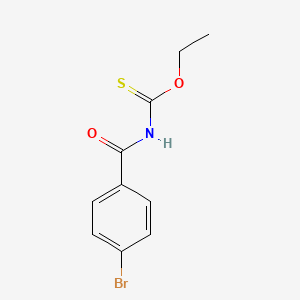
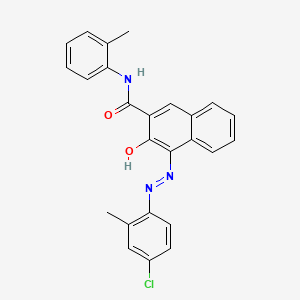
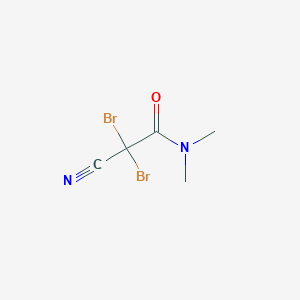
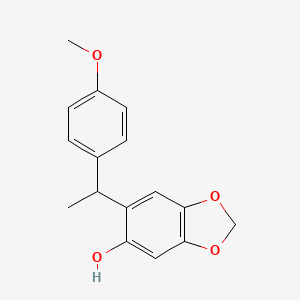
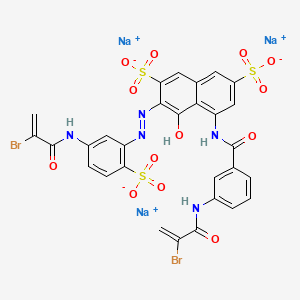
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
